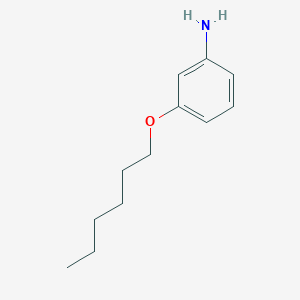

3-(Hexyloxy)aniline

Description

3-(Hexyloxy)aniline is an aromatic amine derivative characterized by a hexyloxy (-O-C₆H₁₃) substituent at the meta position of the aniline ring. It serves as a key intermediate in organic synthesis, particularly in the development of small-molecule antagonists targeting protein-protein interfaces, such as uPAR•uPA inhibitors . Its synthesis involves condensation reactions using protocols established by Marco et al., with purification via column chromatography and characterization by ¹H/¹³C NMR and LCMS, ensuring >95% purity . The hexyloxy chain enhances lipophilicity, influencing solubility and molecular interactions in biological systems.

Properties

IUPAC Name |

3-hexoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-2-3-4-5-9-14-12-8-6-7-11(13)10-12/h6-8,10H,2-5,9,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFUUFPNUOVKOIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349550 | |

| Record name | 3-(hexyloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55792-43-3 | |

| Record name | 3-(hexyloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Hexyloxy)aniline can be synthesized through several methods. One common approach involves the reaction of 3-nitrophenol with hexyl bromide in the presence of a base to form 3-(hexyloxy)nitrobenzene. This intermediate is then reduced to this compound using hydrogen gas and a catalyst such as palladium on carbon .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Hexyloxy)aniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinone derivatives.

Reduction: The nitro group in the precursor can be reduced to an amine group.

Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon as a catalyst is commonly used.

Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can be used for halogenation reactions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: this compound from 3-(hexyloxy)nitrobenzene.

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Chemistry

3-(Hexyloxy)aniline is utilized as an intermediate in the synthesis of dyes, pigments, and other organic compounds. Its structure allows for various chemical modifications, making it valuable in creating more complex molecules.

Biology

Research has indicated that derivatives of this compound exhibit potential biological activities, including:

- Antimicrobial Properties: Studies have shown that certain derivatives possess significant antibacterial and antifungal activities.

- Anticancer Activity: Compounds similar to this compound have demonstrated the ability to inhibit cellular proliferation in cancer cells by inducing apoptosis and disrupting cell cycle progression.

Medicine

The compound is being explored for its potential use in drug development. Its structural features allow it to interact with various biological targets, making it a candidate for therapeutic agents aimed at treating diseases such as cancer and inflammation.

Industry

In industrial applications, this compound is involved in the production of polymers, coatings, and specialty chemicals. Its lipophilic nature enhances its utility in formulating materials with specific performance characteristics.

Case Study 1: Photodynamic Therapy Enhancement

Research demonstrated that incorporating hexyloxy derivatives into chlorin-based photosensitizers significantly improved their phototoxicity in photodynamic therapy applications. This suggests a potential for enhancing therapeutic indices in cancer treatments.

Case Study 2: Antifungal Activity

A comparative study on related structures indicated that compounds with hexyloxy substituents exhibited lower effective concentration (EC50) values against fungal pathogens compared to standard antifungal agents. This highlights the promise of these compounds in developing new antifungal therapies.

Mechanism of Action

The mechanism of action of 3-(Hexyloxy)aniline involves its interaction with specific molecular targets. The hexyloxy group can influence the compound’s lipophilicity, affecting its ability to penetrate biological membranes. The aniline group can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Positional Isomers: 3-(Hexyloxy)aniline vs. 4-(Hexyloxy)aniline

Key Differences :

- The para isomer (4-(Hexyloxy)aniline) exhibits higher synthetic yields due to optimized reductive amination conditions .

- The meta isomer is preferred in medicinal chemistry for steric compatibility with biological targets, whereas the para isomer facilitates covalent linkage to polysaccharides like chitosan, enabling amphiphilic materials .

Alkoxy Chain Length Variations

Key Insight :

Elongating the alkoxy chain (e.g., heptyl vs. hexyl) increases hydrophobicity, impacting aggregation behavior in materials science. Branched chains (e.g., sec-butoxy) reduce crystallinity, favoring applications in flexible electronics .

Substitution Patterns: Mono- vs. Di-Substituted Anilines

Key Insight: Di-substituted derivatives exhibit extended π-conjugation and improved charge transport properties, making them suitable for optoelectronic devices. Mono-substituted analogs prioritize modularity in drug design .

Electronic Effects of Substituents

Key Insight : Electron-donating groups (e.g., hexyloxy) enhance nucleophilic reactivity, while electron-withdrawing groups (e.g., oxazolyl) direct electrophilic attacks to specific positions .

Biological Activity

3-(Hexyloxy)aniline, a derivative of aniline with a hexyloxy substituent, has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and findings from various research studies.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of the hexyloxy group enhances its lipophilicity, which can influence its biological interactions and membrane permeability.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Investigated for its effectiveness against various bacterial strains.

- Anticancer Potential : Explored for its ability to inhibit cancer cell proliferation.

- Antioxidant Activity : Similar compounds have shown significant antioxidant properties, suggesting potential applications in reducing oxidative stress.

The biological activity of this compound is thought to involve interaction with specific molecular targets such as enzymes or receptors. The hexyloxy group may enhance the compound's affinity for lipid membranes, facilitating its cellular uptake and subsequent biological effects.

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects, with Minimum Inhibitory Concentrations (MICs) reported at for both strains.

- Anticancer Activity :

- Synthesis and Characterization :

Comparative Biological Activity Table

| Compound | Antimicrobial Activity (MIC μg/mL) | Anticancer Activity (IC50 μM) | Antioxidant Activity |

|---|---|---|---|

| This compound | 100 (S. aureus, E. coli) | 15 | Moderate |

| Similar Compounds | Varies | Varies | High |

Future Directions in Research

Further investigations are warranted to explore:

- The structure-activity relationship (SAR) of this compound and its derivatives to optimize biological activity.

- The potential use of this compound in drug formulation , particularly for targeting specific diseases such as cancer or bacterial infections.

- Long-term toxicity studies to assess safety profiles in clinical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.